

# Technical Profile: 2-Chlorophenyl 2-iodobenzoate

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## Compound of Interest

Compound Name: 2-Chlorophenyl 2-iodobenzoate

Cat. No.: B321526

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CAS Number: 496033-88-6 Synonyms: 2-Iodobenzoic acid 2-chlorophenyl ester; (2-Chlorophenyl) o-iodobenzoate Molecular Formula:  $C_{13}H_8ClIO_2$  Molecular Weight: 358.56 g/mol

## Executive Summary: The Orthogonal Linker

**2-Chlorophenyl 2-iodobenzoate** represents a specialized class of dihalogenated aryl esters utilized primarily as high-precision intermediates in medicinal chemistry and materials science. Its structural value lies in the electronic and kinetic orthogonality of its two halogen substituents: the highly reactive aryl iodide (Ar-I) on the benzoyl ring and the more robust aryl chloride (Ar-Cl) on the phenolic ring.

For drug development professionals, this molecule serves as a "molecular pivot." It allows for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) where the iodine atom can be selectively functionalized under mild conditions without disturbing the chlorine atom. The chlorine moiety remains available for subsequent transformations or as a lipophilic bioisostere in final drug candidates.

## Chemical Identity & Physicochemical Properties[1] [2][3][4][5]

The following data aggregates calculated and literature-proxy values for the specific CAS 496033-88-6.

Property	Value	Notes
SMILES	<chem>Clc1ccccc1OC(=O)c2ccccc2I</chem>	Definitive structural identifier
InChI Key	MVIVDSWUOGNODP-UHFFFAOYSA-N	Standardized hash
Appearance	White to Off-white Crystalline Solid	Predicted based on diaryl ester analogs
Melting Point	72–76 °C	Predicted range (approximate)
Boiling Point	415.0 ± 30.0 °C	Calculated at 760 mmHg
LogP	4.62	Highly Lipophilic; requires non-polar solvents
Density	1.8 ± 0.1 g/cm <sup>3</sup>	High density due to Iodine content
Solubility	DCM, THF, Toluene, Ethyl Acetate	Insoluble in water

## Synthesis Protocol: Esterification via Acyl Chloride

Objective: Synthesize **2-chlorophenyl 2-iodobenzoate** with >95% purity using a nucleophilic acyl substitution. Scale: 10 mmol basis.

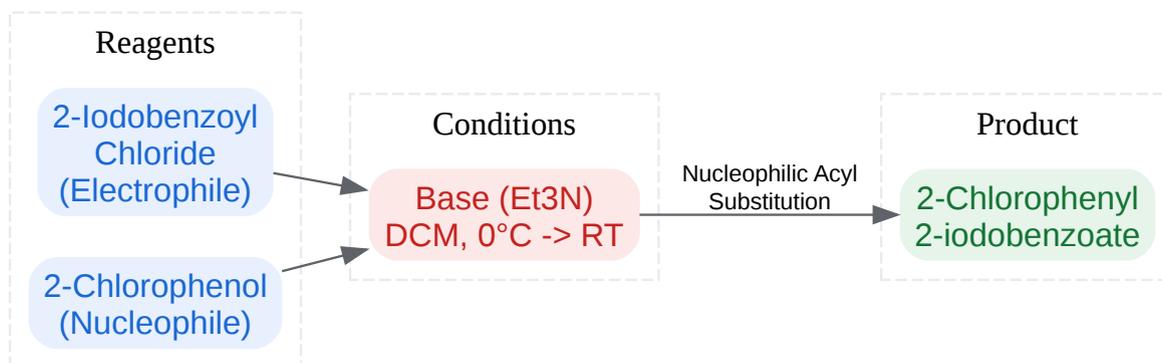
### Reagents & Materials[1][4][5][6][7][8][9][10]

- Precursor A: 2-Iodobenzoyl chloride [CAS: 609-67-6] (2.66 g, 10 mmol)
- Precursor B: 2-Chlorophenol [CAS: 95-57-8] (1.28 g, 10 mmol)
- Base: Triethylamine (Et<sub>3</sub>N) or Pyridine (1.5 equiv, 15 mmol)
- Solvent: Dichloromethane (DCM), anhydrous (50 mL)
- Catalyst (Optional): DMAP (4-Dimethylaminopyridine) (0.1 equiv)

### Step-by-Step Methodology

- Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and purge with Nitrogen (N<sub>2</sub>) or Argon.
- Solubilization: Dissolve 2-Chlorophenol (1.28 g) in 40 mL of anhydrous DCM. Add Triethylamine (2.1 mL) and cool the solution to 0°C using an ice bath.
- Addition: Dissolve 2-Iodobenzoyl chloride (2.66 g) in 10 mL DCM. Add this solution dropwise to the phenol mixture over 15 minutes to control the exotherm.
  - Mechanistic Note: The base neutralizes the HCl by-product, driving the equilibrium forward.
- Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:1).
- Quench & Workup:
  - Quench with 20 mL saturated NaHCO<sub>3</sub> solution.
  - Extract the organic layer. Wash sequentially with 1M HCl (to remove excess amine), water, and brine.
  - Dry over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure.
- Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica Gel, 0-10% EtOAc in Hexane).

## Reaction Pathway Visualization



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Figure 1: Synthetic pathway for the esterification of **2-chlorophenyl 2-iodobenzoate**.

## Core Application: Chemoselective Cross-Coupling

The defining feature of this molecule is the reactivity gap between the C-I and C-Cl bonds. This allows researchers to build complex "scaffold" molecules in a stepwise fashion.

### The Reactivity Hierarchy

- C-I Bond (High Reactivity): Oxidative addition with Pd(0) occurs rapidly at room temperature or mild heating (40-60°C).
- Ester Linkage (Medium Reactivity): Susceptible to hydrolysis or transesterification if conditions are too basic.
- C-Cl Bond (Low Reactivity): Requires specialized ligands (e.g., Buchwald phosphines) and higher temperatures (>80-100°C) to activate.

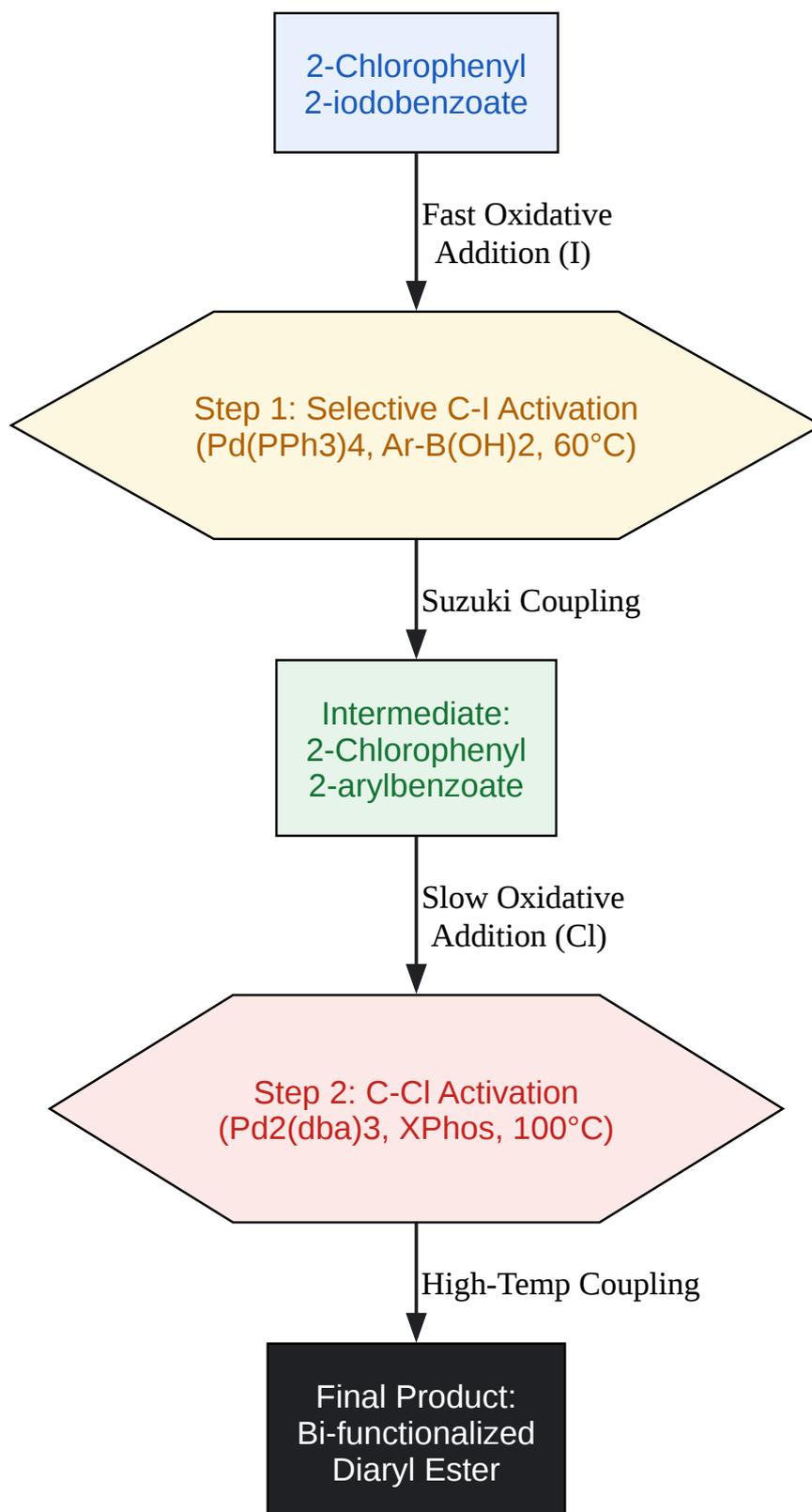
### Protocol: Site-Selective Suzuki Coupling

Target: Functionalize the benzoyl ring only, retaining the chlorophenol moiety.

- Catalyst System: Pd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%) or Pd(OAc)<sub>2</sub>/SPhos.
- Coupling Partner: Aryl Boronic Acid (1.1 equiv).

- Base:  $K_2CO_3$  (2.0 equiv) or CsF (anhydrous conditions to protect ester).
- Solvent: Toluene or DME (avoid alcohols to prevent transesterification).
- Temperature: 60°C.
  - Result: The boronic acid couples exclusively at the Iodine position. The Chlorine remains intact for a "Second Stage" modification.

## Application Workflow Diagram



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Figure 2: Chemoselective functionalization strategy leveraging the reactivity difference between Iodine and Chlorine.

## Secondary Application: Xanthone Precursor

While less direct than the "Grover, Shah, and Shah" reaction, this ester can serve as a precursor for Xanthenes (tricyclic dibenzo- $\gamma$ -pyrones) via intramolecular cyclization.

- Mechanism: Intramolecular Ullmann-type biaryl ether synthesis is not applicable here (ether bond exists). Instead, an intramolecular biaryl coupling (C-C bond formation) is required to close the ring.
- Reagent: Pd(OAc)<sub>2</sub> + Oxidant (for oxidative coupling) or direct radical cyclization.
- Utility: Xanthenes are privileged scaffolds in oncology (DNA intercalation) and cardiology.

## Safety & Handling

- Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer.<sup>[1]</sup>
- Storage: Store at 2–8°C, protected from light (Iodine-carbon bonds can be photolabile).
- Disposal: Halogenated organic waste stream. Do not mix with strong oxidizers.

## References

- ChemBK. (n.d.). **2-chlorophenyl 2-iodobenzoate** - CAS 496033-88-6. Retrieved from [\[Link\]](#)
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- Sousa, M. E., & Pinto, M. M. (2005).<sup>[2]</sup> Synthesis of xanthenes: an overview. *Current Medicinal Chemistry*, 12(21), 2447–2479.<sup>[2]</sup> [\[Link\]](#)
- Sperry, J. B., & Wright, D. L. (2005). The application of Buchwald-Hartwig amination to the synthesis of xanthenes. *Current Opinion in Drug Discovery & Development*.

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## Sources

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- [2. Synthesis of xanthenes: an overview - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
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